Bantag-1

Description

Properties

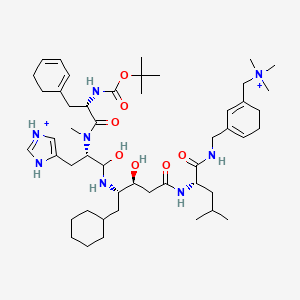

Molecular Formula |

C49H82N8O7+2 |

|---|---|

Molecular Weight |

895.2 g/mol |

IUPAC Name |

[3-[[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-3-cyclohexa-1,3-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-methylamino]-1-hydroxy-3-(1H-imidazol-3-ium-5-yl)propyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-4-methylpentanoyl]amino]methyl]cyclohexa-1,3-dien-1-yl]methyl-trimethylazanium |

InChI |

InChI=1S/C49H80N8O7/c1-33(2)23-40(45(60)51-29-36-21-16-22-37(24-36)31-57(7,8)9)53-44(59)28-43(58)39(25-34-17-12-10-13-18-34)54-46(61)42(27-38-30-50-32-52-38)56(6)47(62)41(26-35-19-14-11-15-20-35)55-48(63)64-49(3,4)5/h11,14,19,21,24,30,32-34,39-43,46,54,58,61H,10,12-13,15-18,20,22-23,25-29,31H2,1-9H3,(H3-,50,51,52,53,55,59,60,63)/p+2/t39-,40-,41-,42-,43-,46?/m0/s1 |

InChI Key |

DAWSYEXBFLQUER-SLMIJXFKSA-P |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)C[C@@H]([C@H](CC2CCCCC2)NC([C@H](CC3=C[NH+]=CN3)N(C)C(=O)[C@H](CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O |

Canonical SMILES |

CC(C)CC(C(=O)NCC1=CCCC(=C1)C[N+](C)(C)C)NC(=O)CC(C(CC2CCCCC2)NC(C(CC3=C[NH+]=CN3)N(C)C(=O)C(CC4=CC=CCC4)NC(=O)OC(C)(C)C)O)O |

Origin of Product |

United States |

Bantag 1 As a Selective Pharmacological Probe for Brs 3 Receptor Studies

Discovery and Synthetic Background of Bantag-1

The discovery of this compound was driven by the pressing need for selective ligands to study the enigmatic BRS-3. nih.gov Unlike the other mammalian bombesin (B8815690) receptors, the gastrin-releasing peptide receptor (GRPR or BB2) and the neuromedin B receptor (NMBR or BB1), BRS-3 does not bind with high affinity to any of the naturally occurring bombesin-related peptides. This lack of endogenous high-affinity ligands made it challenging to elucidate the receptor's functions.

This compound, with the chemical name [Boc-Phe-His-4-amino-5-cyclohexyl-2,4,5-trideoxypentonyl-Leu-(3-dimethylamino) benzylamide N-methylammonium trifluoroacetate], is a synthetic peptide antagonist. nih.govbohrium.com Its development was a result of systematic medicinal chemistry efforts aimed at creating a molecule that could potently and selectively interact with BRS-3. Standard protected amino acids and other synthetic reagents are utilized in its preparation. nih.gov The creation of this compound provided a crucial tool for researchers to investigate the physiological and pathophysiological roles of BRS-3, which studies in knockout mice had suggested were related to energy and glucose metabolism, insulin (B600854) secretion, gastrointestinal motility, and tumor growth. nih.govresearchgate.net

Pharmacological Profile: Affinity and Selectivity for BRS-3 Over Other Bombesin Receptors

The defining characteristic of this compound is its exceptional affinity and selectivity for the human BRS-3 (hBRS-3) receptor. Binding studies have consistently demonstrated that this compound binds to hBRS-3 with high affinity, exhibiting Ki values in the low nanomolar range. nih.govnih.govnih.gov In cells engineered to express hBRS-3, this compound demonstrated an affinity of 1.3 nM. nih.gov Further studies in different cell lines have shown that the hBRS-3 receptor can exist in both high-affinity and low-affinity states, with this compound binding to the high-affinity site with a Ki as low as 0.017 to 0.029 nM. nih.gov

What truly sets this compound apart is its remarkable selectivity for BRS-3 over the other bombesin receptor subtypes, GRPR and NMBR. Various studies have reported a selectivity of over 5,000-fold to more than 10,000-fold for hBRS-3 compared to the other two receptors. nih.govnih.gov This high degree of selectivity is crucial for its use as a pharmacological probe, as it allows researchers to be confident that the observed effects are mediated specifically through the BRS-3 receptor.

The table below summarizes the binding affinities of this compound and a non-selective bombesin analog for the three human bombesin receptors, illustrating the profound selectivity of this compound.

| Compound | hBRS-3 Ki (nM) | hGRPR Ki (nM) | hNMBR Ki (nM) |

| This compound | 0.72 | >10,000 | >10,000 |

| Peptide-1 (Universal Ligand) | 1.88 | 0.67 | 3.66 |

Data compiled from multiple sources. nih.gov

Research into the molecular basis for this high affinity and selectivity has revealed the importance of the first extracellular domain (EC1) of the BRS-3 receptor. nih.gov Chimeric receptor studies, where domains of BRS-3 and GRPR were swapped, showed that the EC1 domain of BRS-3 is a key determinant for the high-affinity binding of this compound. nih.gov

In functional assays, this compound acts as a specific antagonist for hBRS-3. nih.govnih.govresearchgate.net It effectively inhibits the signaling pathways activated by BRS-3 agonists. researchgate.netmdpi.com This antagonist activity, combined with its high affinity and selectivity, solidifies the position of this compound as an indispensable tool for the pharmacological investigation of the BRS-3 receptor.

Molecular Mechanisms of Bantag 1 Brs 3 Interaction

Ligand Binding Site Characterization and Receptor Recognition

Bantag-1 demonstrates high affinity for the BRS-3 receptor. nih.govnih.gov Studies employing a combination of chimeric receptor constructs and site-directed mutagenesis have provided evidence suggesting that this compound and the non-peptide BRS-3 agonist MK-5046 bind to distinct sites on the receptor. patsnap.comresearchgate.netnih.gov This indicates that this compound likely interacts with an orthosteric or a partially overlapping binding site that is different from the allosteric site potentially occupied by MK-5046. nih.gov

The specificity of this compound binding to BRS-3 has been further supported by experiments showing that radiolabeled this compound interacts exclusively with known BRS-3 ligands. nih.gov It does not show significant interaction with ligands specific for other mammalian bombesin (B8815690) receptors, such as the gastrin-releasing peptide receptor (GRPR) or the neuromedin B receptor (NMBR), nor with ligands for unrelated receptors. nih.gov Furthermore, this compound has been shown to competitively inhibit the binding of peptide-1, a universal bombesin receptor agonist, to BRS-3, consistent with its role as a competitive antagonist. nih.govnih.gov

Role of Extracellular Domains and Transmembrane Regions in this compound Affinity and Selectivity

Investigations utilizing chimeric receptors, where extracellular (EC) domains of BRS-3 were swapped with corresponding domains from the BB2 receptor, have highlighted the critical role of these regions in determining this compound's affinity and selectivity for BRS-3. nih.gov These studies revealed that differences within the first extracellular domain (EC1) are particularly important for the selective recognition of BRS-3 by this compound. nih.gov Substituting the EC1 domain of BRS-3 with the comparable domain from the BB2 receptor resulted in a significant decrease in this compound affinity. nih.gov

Further detailed analysis using site-directed mutagenesis within the EC1 domain, focusing on amino acid variations between BRS-3 and BB2 receptors, identified specific residues crucial for high-affinity this compound binding. nih.gov Notably, the replacement of Histidine 107 (His107) in BRS-3, located within EC1, with the corresponding Lysine 107 from the BB2 receptor (H107K mutation) led to a substantial 60-fold reduction in this compound affinity. nih.gov Exploring mutations in regions adjacent to EC1, specifically within the transmembrane regions (TMs), demonstrated that differences in TM2 were less impactful on affinity. nih.gov However, a mutation in TM3, Arginine 127 to Glutamine (R127Q), alone caused a significant 400-fold decrease in affinity. nih.gov These findings suggest that specific residues in both the extracellular domains, particularly EC1, and adjacent transmembrane regions, such as TM3, are key determinants of this compound's high affinity and selectivity for BRS-3. nih.gov Studies also indicate that aromatic interactions involving His107 in EC1 may play a major role in the interaction with this compound. nih.gov

Site-Directed Mutagenesis and Chimeric Receptor Approaches in Defining this compound Interactions

Site-directed mutagenesis and chimeric receptor approaches have been instrumental in dissecting the molecular basis of this compound interaction with BRS-3. By creating chimeric receptors that combine parts of BRS-3 (high affinity for this compound) and BB2 receptor (low affinity for this compound), researchers were able to localize the receptor regions responsible for this compound selectivity. nih.gov Exchanging extracellular domains between these receptors demonstrated that the EC1 domain of BRS-3 is a primary determinant of this compound's high affinity. nih.gov

Subsequent site-directed mutagenesis experiments systematically altered individual amino acids within the identified critical regions, such as the EC1 domain and adjacent transmembrane segments. nih.gov Specific mutations, including the H107K substitution in EC1 and the R127Q mutation in TM3, were shown to significantly impair this compound binding, quantifying the contribution of these residues to the ligand-receptor interaction. nih.gov These experimental strategies collectively provided compelling evidence that this compound and other ligands like MK-5046 interact with distinct binding sites on the BRS-3 receptor. patsnap.comresearchgate.netnih.gov

Detailed findings from site-directed mutagenesis studies are summarized below:

Computational Chemistry and Molecular Modeling Insights into this compound Binding

While direct computational studies specifically detailing this compound's binding pose were not extensively described in the provided information, the application of computational methods, such as molecular dynamics simulation and receptor modeling, has been noted in the context of understanding BRS-3 and its interactions with ligands. researcher.liferesearchgate.net Receptor modeling, for instance, has been used to visualize and understand the spatial arrangement of key residues within the BRS-3 binding pocket that are critical for the selectivity of BRS-3 selective peptides. researchgate.net These studies indicate that specific residues identified through mutagenesis, such as Val101, His107, Gly112, and Arg127, face inward and are located within close proximity (within 4 Å) of the binding pocket, suggesting their direct involvement in ligand interaction. researchgate.net Although this specific finding relates to a different BRS-3 selective peptide, it illustrates the utility of computational approaches in providing structural insights into the molecular interactions governing ligand binding to BRS-3, which would be applicable to understanding this compound binding as well.

The high affinity and selectivity of this compound for human BRS-3 have been quantified in various cell systems. The following table presents some reported affinity values:

These data highlight that this compound binds to BRS-3 with high affinity, and in some cell lines, the receptor may exist in both high- and low-affinity states. nih.gov

Bantag 1 S Influence on Brs 3 Mediated Intracellular Signaling Pathways

Modulation of Phospholipase C and Phosphoinositide Turnover

Activation of BRS-3 is known to stimulate phospholipase C (PLC) activity, leading to an increase in phosphatidylinositol (PI) turnover mdpi.comnih.govnih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comresearchgate.net. This process involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3) mdpi.comnih.gov. IP3 subsequently triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC) mdpi.comnih.gov.

Research has demonstrated that Bantag-1 effectively inhibits the increase in PI turnover induced by BRS-3 agonists, such as BA1 mdpi.comresearchgate.net. Studies using hBRS-3 expressing cells have shown that this compound causes a concentration-dependent inhibition of PLC stimulation mediated by BRS-3 agonists researchgate.net. For instance, in hBRS-3 Balb 3T3 cells, this compound exhibited detectable inhibition of peptide #1-stimulated PI turnover at 1 nM, with half-maximal inhibition occurring at 52.3 ± 2.7 nM and complete inhibition at 10 µM researchgate.net. In NCI-N417 cells, this compound showed detectable inhibition at 30 nM, with half-maximal inhibition at 137 ± 15 nM and complete inhibition at 10 µM researchgate.net. The competitive nature of this compound's inhibition of PLC activation has been specifically noted when the agonist is peptide #1 nih.govresearchgate.net.

Here is a summary of this compound's effect on PI turnover:

| Cell Line | Agonist | Agonist Concentration | This compound Concentration | Effect on PI Turnover (% of stimulated) |

| NCI-H727 | BA1 | 100 nM | 3 µM | Significantly inhibited |

| BRS-3-H1299 | BA1 | 100 nM | 3 µM | Significantly inhibited |

| hBRS-3 Balb 3T3 | Peptide #1 | 0.1 µM | 1 nM | Detectable inhibition |

| hBRS-3 Balb 3T3 | Peptide #1 | 0.1 µM | 52.3 ± 2.7 nM | Half-maximal inhibition |

| hBRS-3 Balb 3T3 | Peptide #1 | 0.1 µM | 10 µM | Complete inhibition |

| NCI-N417 | Peptide #1 | 0.1 µM | 30 nM | Detectable inhibition |

| NCI-N417 | Peptide #1 | 0.1 µM | 137 ± 15 nM | Half-maximal inhibition |

| NCI-N417 | Peptide #1 | 0.1 µM | 10 µM | Complete inhibition |

Activation and Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

BRS-3 activation is linked to the stimulation of Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the phosphorylation of extracellular signal-regulated kinase (ERK) mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.comesmed.org. Agonists of BRS-3, such as MK-5046 and BA1, have been shown to increase ERK phosphorylation in various cell lines expressing BRS-3 mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.comesmed.org.

Crucially, this increase in ERK phosphorylation is effectively blocked by the presence of the BRS-3 antagonist this compound mdpi.commdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.comesmed.org. Studies using BRS-3-H1299 cells have demonstrated that the increase in ERK phosphorylation caused by MK-5046 is inhibited by this compound mdpi.com. Proteomics investigations further support the role of BRS-3 activation in regulating the ERK/MAPK signaling pathway mdpi.comresearcher.life. While the kinetics of MAPK activation can vary depending on the specific BRS-3 agonist used, this compound consistently acts to counteract this activation nih.govresearchgate.net.

Effects on Focal Adhesion Kinase (FAK), Akt, and Paxillin (B1203293) Pathways

Beyond the PLC and MAPK pathways, BRS-3 activation has also been shown to influence the phosphorylation of key proteins involved in cell adhesion and migration, including Focal Adhesion Kinase (FAK), Akt, and paxillin nih.govesmed.orgresearchgate.netnih.gov. Studies have indicated that BRS-3 agonists, such as MK-5046, function as full agonists for the activation (phosphorylation) of FAK, Akt, and paxillin in human BRS-3 expressing cells nih.govnih.gov.

The phosphorylation of FAK, Akt, and paxillin induced by BRS-3 agonists is inhibited by this compound esmed.org. This suggests that this compound's antagonistic action on BRS-3 effectively disrupts the signaling cascades that lead to the activation of these proteins. Proteomics studies corroborate these findings, indicating that BRS-3 activation can regulate pathways such as integrin/ILK/AKT and ERK/MAPK signaling mdpi.comresearcher.life. The phosphorylation of FAK and paxillin is particularly relevant as these proteins play significant roles in cell migration and adhesion processes qiagen.comoncotarget.com.

Crosstalk with HER2 Tyrosine Phosphorylation and Other Receptor Systems

BRS-3 activation has been observed to transactivate receptor tyrosine kinases (RTKs), including HER2 (ErbB2) and EGFR (ErbB1) mdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.comesmed.org. BRS-3 agonists have been shown to increase the tyrosine phosphorylation of HER2, often assessed in conjunction with ERK2 phosphorylation mdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.com.

This increase in HER2/ERK phosphorylation is antagonized by this compound mdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.com. Research suggests that the transactivation of HER2 by BRS-3 agonists is dependent on the generation of reactive oxygen species (ROS) mdpi.comresearchgate.netresearchgate.netmdpi.comsciprofiles.comesmed.org. Furthermore, the regulation of EGFR transactivation by BRS-3 may involve the activity of Src kinase and matrix metalloproteinases (MMPs) esmed.org.

This compound demonstrates high selectivity for BRS-3 compared to other related bombesin (B8815690) receptors like GRPR and NMBR nih.govmdpi.comnih.govdcchemicals.com. This selectivity makes this compound a valuable tool for specifically investigating BRS-3-mediated signaling without significantly affecting pathways coupled to other bombesin receptor subtypes.

Regulation of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Pathways

BRS-3 signaling is also involved in the regulation of the phosphoinositide 3-kinase (PI3K) pathway, which leads to the phosphorylation of Akt mdpi.comresearchgate.net. Additionally, BRS-3 has been shown to regulate the mammalian target of rapamycin (mTOR) pathway mdpi.comresearchgate.net. Activation of BRS-3 by its agonists can promote activity within the mTOR pathway researchgate.net.

Proteomics data has provided further insight into this connection, indicating that BRS-3 activation can regulate pathways involved in protein synthesis, particularly mRNA translation researchgate.net. These studies have identified numerous proteins involved in the mTOR signaling pathway that are affected by BRS-3 activation researchgate.net. The importance of the mTOR pathway in BRS-3-mediated cellular effects is highlighted by findings that inhibition of mTOR reversed cell proliferation promoted by BRS-3 activation researchgate.net.

While direct studies explicitly detailing this compound's inhibitory effect on the PI3K/mTOR pathway were not as extensively found as for other pathways, the inhibition of Akt phosphorylation by this compound in response to BRS-3 agonists esmed.org strongly implies that this compound, as a BRS-3 antagonist, indirectly regulates the PI3K/Akt/mTOR axis by blocking the upstream BRS-3-mediated signals.

Impact of Bantag 1 on Brs 3 Regulated Cellular and Organismal Processes Non Clinical Models

Regulation of Glucose-Stimulated Insulin (B600854) Secretion in Pancreatic Islet Cell Models

Studies employing Bantag-1 have provided insights into the role of BRS-3 in glucose-stimulated insulin secretion (GSIS) in pancreatic islet cell models. BRS-3 is significantly expressed in pancreatic islets across several species, including human, mouse, rhesus, and dog, as well as in rodent insulinoma cell lines such as INS-1 832/3 and MIN6 nih.govdntb.gov.uaoup.comoup.com.

Pharmacological blockade of BRS-3 with this compound has been shown to reduce GSIS in INS-1 832/3 cells nih.govdntb.gov.uaoup.comoup.com. This finding aligns with results obtained by silencing BRS-3 using small interfering RNA (siRNA), which also reduced GSIS in these cells nih.govdntb.gov.uaoup.comoup.com. Furthermore, this compound effectively blocked the augmentation of GSIS induced by the selective BRS-3 agonist, Bag-1, in both INS-1 832/3 and MIN6 cell lines nih.govdntb.gov.uaoup.comoup.com. Notably, this compound did not reduce insulin secretion stimulated by GLP-1, suggesting a specific interaction with the BRS-3 pathway in this context nih.govoup.com.

These findings indicate that BRS-3 plays a role in modulating GSIS in pancreatic islet cell models, and this compound, as a BRS-3 antagonist, can inhibit this process.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion in INS-1 832/3 Cells

| Treatment (at 16 mM Glucose) | Effect on GSIS (relative to control) | Citation |

| This compound (1 µM) | Modestly suppressed | oup.com |

| Bag-1 (BRS-3 agonist) | Augmented | oup.com |

| Bag-1 + this compound | Augmentation completely blocked | nih.govoup.com |

| GLP-1 + this compound | No significant reduction in stimulation by GLP-1 | nih.govoup.com |

Note: Data extracted from cited sources, representing key findings on this compound's effect on GSIS.

Influence on Glucose Homeostasis and Metabolism in Pre-clinical Models

BRS-3 is recognized for its important role in glucose homeostasis and metabolism nih.govresearchgate.netresearchgate.netresearchgate.net. Studies involving BRS-3 knockout mice have demonstrated impaired glucose metabolism, highlighting the significance of this receptor in maintaining metabolic balance nih.govresearchgate.netresearchgate.net.

Role in Energy Balance Modulation

BRS-3 is a key regulator of energy balance, influencing feeding behavior and body weight nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netdrugdiscoveryopinion.com. Research using this compound has contributed to understanding this role.

In studies with wild-type mice, administration of this compound, acting as a BRS-3 antagonist, resulted in increased food intake and a subsequent increase in body weight nih.govresearchgate.netdrugdiscoveryopinion.com. This effect is in direct contrast to the observed outcomes with BRS-3 agonists, which typically lead to decreased food intake, reduced body weight, and an increase in metabolic rate nih.govresearchgate.netdrugdiscoveryopinion.com. These findings underscore the antagonistic action of this compound on BRS-3 in the context of energy balance regulation in pre-clinical models.

Effects on Cellular Proliferation and Growth in Lung Cancer Cell Lines

BRS-3 is expressed in various lung cancer cell lines and has been implicated in their proliferation and growth mdpi.comfrontiersin.orgnih.gov. This compound has been utilized to investigate the role of BRS-3 in these processes.

Activation of BRS-3 by agonists such as MK-5046 or BA1 has been shown to increase the tyrosine phosphorylation of HER2/ERK2 in lung cancer cell lines, including NCI-H727 and BRS-3-transfected NCI-H1299 cells researchgate.netmdpi.com. This compound effectively antagonized this increase in phosphorylation, indicating its ability to block BRS-3-mediated signaling pathways involved in cellular growth researchgate.netmdpi.com.

Furthermore, while BRS-3 agonists like MK-5046 and BA1 increased colony formation in non-small cell lung cancer (NSCLC) cells, this compound demonstrated an inhibitory effect on proliferation in these cell lines mdpi.com. This compound also inhibited the stimulation of [3H]IP production and increases in cytosolic Ca2+ induced by BRS-3 agonists in various lung cancer cell lines, including NCI-H69, NCI-N417, NCI-H727, BRS-3/Balb, NCI-82, and NCI-H460 nih.govresearchgate.netresearchgate.net. These results suggest that this compound can counteract the proliferative signals mediated by BRS-3 in lung cancer cell models.

Table 2: Effect of this compound on BRS-3-Mediated Signaling and Proliferation in Lung Cancer Cell Lines

| Cell Line(s) | BRS-3 Agonist Effect | This compound Effect | Endpoint Measured | Citation |

| NCI-H727, NCI-H1299 (transfected) | Increased HER2/ERK2 phosphorylation | Antagonized increase | Tyrosine phosphorylation | researchgate.netmdpi.com |

| NSCLC cells | Increased colony formation | Inhibited proliferation | Colony formation, proliferation | mdpi.com |

| NCI-H69, NCI-N417, NCI-H727, BRS-3/Balb | Stimulated [3H]IP production | Inhibited stimulation | [3H]IP production | nih.govresearchgate.netresearchgate.net |

| NCI-H727, H782, NCI-82, NCI-H460 | Stimulated increases in cytosolic Ca2+ | Inhibited increases | Cytosolic Ca2+ levels | nih.gov |

Note: Data compiled from cited sources, illustrating this compound's impact on BRS-3-regulated processes in lung cancer models.

Involvement in Oxidative Stress-Induced Cellular Responses

Research indicates that BRS-3 is involved in cellular responses to oxidative stress, and studies using this compound have provided supporting evidence for this role researchgate.netmdpi.comresearcher.liferesearcher.life.

Complementary findings from studies utilizing this compound in human embryonic kidney 293 mBRS-3 (HEK293-mBRS-3) stable cells and B16 cell lines exposed to hydrogen peroxide (H2O2), a common inducer of oxidative stress, demonstrated that this compound showed protective effects researchgate.netmdpi.comresearcher.liferesearcher.life. These cell lines, when treated with this compound, exhibited resistance to H2O2-induced damage researchgate.netmdpi.comresearcher.liferesearcher.life.

Further supporting the involvement of BRS-3 in oxidative stress-induced cell injury, cell lines with elevated BRS-3 expression were found to be more sensitive to H2O2 mdpi.com. Critically, this compound was effective in mitigating injury in B16 cells but did not show the same protective effect in BRS-3 knockout B16 cells, strongly suggesting that the protective action of this compound is mediated specifically through BRS-3 antagonism mdpi.com. These findings collectively highlight the role of BRS-3 in mediating cellular responses to oxidative stress and demonstrate this compound's ability to interfere with this process in non-clinical cell models.

Table 3: Protective Effect of this compound Against Oxidative Stress in Cell Models

| Cell Line(s) | Oxidative Stress Inducer | BRS-3 Expression Level | This compound Effect | Observation | Citation |

| HEK293-mBRS-3 stable cells, B16 cells | H2O2 | Elevated | Showed protective effects | Resistance to H2O2-induced damage | researchgate.netmdpi.comresearcher.liferesearcher.life |

| B16 cells | H2O2 | Elevated | Mitigated injury | Reduced H2O2-induced damage | mdpi.com |

| BRS-3 knockout B16 cells | H2O2 | Absent | No mitigation of injury observed | Susceptible to H2O2-induced damage | mdpi.com |

Advanced Research Methodologies Employing Bantag 1

Development and Application of Radiolabeled Bantag-1 for Receptor Characterization

The development of a specific radiolabeled ligand for BRS-3 was crucial for direct assessment of the receptor. This compound has been successfully radiolabeled, specifically with Iodine-125 (125I-Bantag-1), to a high specific activity (2200 Ci/mmol) using methods such as the iodogen method under basic conditions nih.govnih.gov. This radiolabeled version of this compound serves as a selective tracer for BRS-3 receptors guidetopharmacology.orgguidetoimmunopharmacology.org.

The application of 125I-Bantag-1 has enabled the direct assessment of BRS-3 receptor pharmacology and quantification in cells and tissues nih.govnih.gov. This circumvents the need for indirect assessment methods, such as subtraction assays that use radiolabeled pan-ligands which interact with multiple bombesin (B8815690) receptors nih.govnih.gov. The binding of 125I-Bantag-1 has been shown to be saturable, rapid, and reversible, demonstrating high affinity and specificity for hBRS-3 nih.govnih.gov. Its binding only interacts with known BRS-3 ligands and not with ligands for other bombesin receptors or unrelated receptors, further highlighting its specificity nih.govnih.gov. The magnitude of 125I-Bantag-1 binding has been found to correlate with BRS-3 mRNA expression and the activation of phospholipase C in lung cancer cells nih.govnih.gov. This radiolabeled ligand has been instrumental in readily identifying BRS-3 in lung cancer cells and normal tissues nih.govnih.gov.

Utilization in In Vitro Receptor Binding Assays and Competition Studies

This compound is extensively used in in vitro receptor binding assays, including both direct and competitive binding experiments, to characterize its interaction with BRS-3 and assess the binding of other ligands minervamedica.itchelatec.com. In competitive binding experiments, this compound competes with a standard radioligand for available receptor sites minervamedica.it. This allows for the determination of IC50 values, which indicate the concentration of this compound required to inhibit half of the specific binding of the radioligand, and can be used to calculate the inhibition constant (Ki) minervamedica.itchelatec.com.

Studies have shown that this compound exhibits high affinity and selectivity for hBRS-3 in binding assays researchgate.netresearchgate.netresearchgate.net. For instance, in hBRS-3 cells, this compound demonstrated a high affinity with a Ki value of 1.3 nM, exhibiting significantly higher affinity compared to other ligands like MK-5046, GRP, and NMB researchgate.netresearchgate.net. This compound has shown over 10,000-fold selectivity for hBRS-3 over GRPR and NMBR nih.govnih.gov. Another study reported over 5000-fold selectivity for the BB3 receptor over BB2/BB1 receptors researchgate.net. Competitive inhibition curves using this compound and radiolabeled ligands like 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]Bn-(6–14) have been used to calculate Ki values, confirming its affinity for BRS-3 nih.gov.

Mutagenesis studies employing this compound in binding assays have provided insights into the molecular basis of its high affinity and selectivity for BRS-3. For example, mutations in the extracellular domains and transmembrane regions of the receptor have been shown to significantly affect this compound affinity researchgate.net.

Pharmacological Characterization in various Cell-Based Assay Systems

This compound has been a key tool in characterizing the pharmacological profile of BRS-3 using a variety of cell-based assay systems that measure different aspects of receptor activation and signaling. These assays provide functional data complementing the binding studies.

FLIPR (Fluorometric Imaging Plate Reader) Assay: This assay is used to measure changes in intracellular calcium, a common second messenger in GPCR signaling. While the search results mention FLIPR being coupled with BRS-3 overexpression cells to determine receptor activation researchgate.netresearchgate.net, specific data on this compound's effects in FLIPR were not detailed in the provided snippets. However, as an antagonist, this compound would be expected to inhibit agonist-induced calcium mobilization.

HTRF IP-ONE Assay: This assay, based on Homogeneous Time-Resolved Fluorescence (HTRF), measures the accumulation of inositol (B14025) phosphate (B84403) 1 (IP1), a stable metabolite of IP3, which is produced following Gαq-mediated activation of phospholipase C (PLC) researchgate.netbmglabtech.com. This compound has been shown to inhibit agonist-stimulated [3H]IP production in cells expressing hBRS-3 researchgate.netresearchgate.net. This compound caused a concentration-dependent inhibition of PLC stimulation induced by agonists like peptide #1 and MK-5046 in hBRS-3 expressing cells researchgate.net. In hBRS-3 Balb 3T3 cells, this compound showed detectable inhibition at 1 nM, half-maximal inhibition at 52.3 ± 2.7 nM, and complete inhibition at 10 µM against peptide #1 stimulated [3H]IP production researchgate.net.

| Agonist | Cell Type | IC50 of this compound (nM) |

| Peptide #1 | hBRS-3 Balb 3T3 | 52.3 ± 2.7 |

| MK-5046 | hBRS-3 Balb 3T3 | Not explicitly stated, but inhibition observed |

| Peptide #1 | NCI-N417 | Not explicitly stated, but inhibition observed |

| MK-5046 | NCI-N417 | Not explicitly stated, but inhibition observed |

Note: IC50 value for MK-5046 inhibition by this compound was not explicitly provided in the snippets, though inhibition was reported.

β-arrestin2 Recruitment Assay: Beta-arrestins are involved in GPCR desensitization, internalization, and signaling revvity.comnih.gov. Beta-arrestin recruitment assays, such as those based on HTRF or enzyme fragment complementation, measure the interaction between the activated receptor and β-arrestin2 revvity.comnih.gov. These assays have been used with BRS-3 overexpression cells researchgate.netresearchgate.net. As an antagonist, this compound would typically inhibit agonist-induced β-arrestin2 recruitment.

This compound has also been used in studies examining cell viability and proliferation in the context of BRS-3 activation. For example, this compound inhibited the growth of lung cancer cells mdpi.com. In clonogenic assays, this compound decreased the number of basal NCI-H727 colonies mdpi.com. This compound also showed protective effects against hydrogen peroxide-induced cell injury in cell lines with elevated BRS-3 expression, further supporting the role of BRS-3 in oxidative stress-induced cell injury mdpi.com.

Proteomics Studies Revealing Downstream Mechanisms

Proteomics studies are employed to analyze the entire set of proteins expressed in a cell or tissue, providing insights into the downstream signaling pathways affected by receptor activation or inhibition. While the provided search results mention proteomics studies in the context of BRS-3 and its antagonists, the specific findings directly revealing downstream mechanisms of this compound itself through proteomics are limited.

One study mentioned that proteomics studies revealed that another BRS-3 antagonist, LIA, exerted protective effects via activating the integrin/ILK/AKT and ERK/MAPK signaling pathways mdpi.com. Complementary findings from this compound in the same study, showing resistance to H2O2-induced damage in BRS-3 expressing cells, supported the pivotal role of BRS-3 in oxidative stress-induced cell injury mdpi.com. This suggests that this compound's antagonistic action on BRS-3 influences these downstream pathways, although the proteomics analysis was primarily focused on LIA in this instance mdpi.com.

Another study noted that in hBRS-3 cells, the agonist MK-5046 was a full agonist for activating MAPK, FAK, Akt, and paxillin (B1203293), while being a partial agonist for phospholipase A2 (PLA2) activation researchgate.netresearchgate.net. Since this compound is a BRS-3 antagonist, it would be expected to inhibit the activation of these downstream targets induced by BRS-3 agonists. Studies have shown that the increase in HER2/ERK phosphorylation caused by the BRS-3 agonists MK-5046 and BA1 was antagonized by this compound mdpi.com. This indicates that this compound modulates the HER2/ERK signaling pathway downstream of BRS-3 activation mdpi.com.

These findings, while not always direct proteomics results of this compound treatment alone, demonstrate that this compound's action on BRS-3 impacts key signaling cascades like the MAPK, FAK, Akt, paxillin, and HER2/ERK pathways.

| Pathway/Protein | Effect of BRS-3 Agonists (e.g., MK-5046, Peptide #1) | Effect of this compound (Antagonist) |

| PLC/IP1 | Stimulation | Inhibition |

| MAPK | Activation | Inhibition of agonist-induced activation researchgate.netresearchgate.netmdpi.com |

| FAK | Activation | Inhibition of agonist-induced activation researchgate.netresearchgate.net |

| Akt | Activation | Inhibition of agonist-induced activation researchgate.netresearchgate.net |

| Paxillin | Activation | Inhibition of agonist-induced activation researchgate.netresearchgate.net |

| PLA2 | Partial Activation | Expected Inhibition |

| HER2/ERK | Increased phosphorylation | Antagonism of agonist-induced phosphorylation mdpi.com |

| Integrin/ILK | Implied involvement based on LIA studies mdpi.com | Implied influence based on protective effects mdpi.com |

Note: Effects of this compound on pathways are inferred based on its role as an antagonist inhibiting agonist-induced effects, or directly observed where cited.

Comparative Pharmacological Analysis of Brs 3 Ligands with Bantag 1

Contrasting Bantag-1's Antagonistic Profile with BRS-3 Agonists (e.g., Bag-1, MK-5046, BA1)

This compound functions as a selective BRS-3 antagonist, effectively inhibiting the activity stimulated by BRS-3 agonists. nih.govoup.com This is in direct contrast to agonists like Bag-1, MK-5046, and BA1, which activate BRS-3 and its downstream signaling pathways. nih.govoup.commdpi.com

For example, in studies investigating glucose-stimulated insulin (B600854) secretion (GSIS), the BRS-3 agonist Bag-1 increased GSIS in insulinoma cells, while this compound reduced it. oup.comoup.com The augmentation of GSIS by Bag-1 was completely blocked by this compound, highlighting its antagonistic action. oup.com

Similarly, in lung cancer cells, agonists such as MK-5046 and BA1 have been shown to increase cellular processes like phosphatidylinositol (PI) turnover, HER2/ERK2 phosphorylation, and cell proliferation. mdpi.comresearchgate.net this compound effectively antagonizes these effects, inhibiting the increase in PI turnover, HER2/ERK phosphorylation, and colony formation induced by these agonists. mdpi.comresearchgate.net

The antagonistic potency of this compound has been quantified in various assays. For instance, this compound demonstrated high affinity for human BRS-3 with a Kᵢ of 0.72 nM in one study. nih.gov In functional assays measuring PI turnover, this compound inhibited the increase caused by the agonist BA1, although relatively high concentrations of this compound (e.g., 3 µM) were required to significantly inhibit the effect of a high concentration (100 nM) of BA1, suggesting BA1's high affinity for BRS-3. mdpi.com

Data comparing the effects of this compound and agonists on cellular responses are crucial for understanding their opposing actions.

| Ligand | BRS-3 Activity | Effect on GSIS (Insulinoma Cells) | Effect on PI Turnover (Lung Cancer Cells) | Effect on HER2/ERK Phosphorylation (Lung Cancer Cells) | Effect on Cell Proliferation (Lung Cancer Cells) |

| This compound | Antagonist | Reduced oup.comoup.com | Inhibited mdpi.com | Antagonized mdpi.com | Inhibited mdpi.comresearchgate.net |

| Bag-1 | Agonist | Increased oup.comoup.com | Not specified in search results | Not specified in search results | Not specified in search results |

| MK-5046 | Agonist | Increased oup.com | Activated nih.gov | Increased mdpi.com | Increased mdpi.comresearchgate.net |

| BA1 | Agonist | Not specified in search results | Increased mdpi.com | Increased mdpi.comresearchgate.net | Increased mdpi.comresearchgate.net |

Differential Binding Modes and Allosteric Modulation Implications for BRS-3 Ligands

Studies suggest that this compound and certain BRS-3 agonists, particularly the non-peptide agonist MK-5046, may interact with BRS-3 through different binding modes. researchgate.netnih.gov While this compound appears to act as a competitive antagonist for peptide agonist binding sites, MK-5046 exhibits characteristics of an allosteric modulator. researchgate.netnih.govresearchgate.net

Evidence supporting differential binding includes observations that MK-5046 only partially inhibits the binding of radiolabeled this compound. researchgate.netnih.govresearchgate.net Furthermore, this compound inhibits the action of a universal bombesin (B8815690) receptor agonist (Peptide-1) competitively, whereas its inhibition of MK-5046 is noncompetitive and results in a curvilinear Schild plot, indicative of allosteric interaction. nih.govresearchgate.net

Receptor chimera studies and site-directed mutagenesis have provided further evidence that MK-5046 and this compound bind to distinct sites on the BRS-3 receptor, which contributes to their differing affinities and selectivities. researchgate.netnih.gov MK-5046 has also been shown to exhibit other allosteric behaviors, such as slowing the dissociation of radiolabeled this compound from the receptor. researchgate.netnih.gov This suggests that MK-5046 may bind to an allosteric site, influencing the orthosteric binding site where this compound and peptide agonists like BA1 and Peptide-1 are thought to bind. researchgate.netnih.gov

The potential for allosteric modulation by ligands like MK-5046 has significant implications for BRS-3 pharmacology, offering possibilities for developing ligands with novel selectivity and efficacy profiles compared to orthosteric ligands like this compound. researchgate.netresearcher.life

Comparison with Other BRS-3 Antagonists (e.g., ML-18)

This compound is a peptide antagonist, while ML-18 is a small-molecule non-peptide antagonist of BRS-3. mdpi.comresearchgate.net Both compounds have been shown to inhibit BRS-3 activity and the downstream effects of BRS-3 agonists. mdpi.comresearchgate.net

In studies comparing their effects in lung cancer cells, both this compound and ML-18 inhibited the increase in HER2/ERK phosphorylation and colony formation induced by BRS-3 agonists like MK-5046 and BA1. mdpi.comresearchgate.net Both also inhibited the proliferation of lung cancer cells. mdpi.comresearchgate.net

However, there are differences in their characteristics. This compound is described as a high-affinity and specific peptide antagonist with IC₅₀ values in the nanomolar range for human and rodent BRS-3. sigmaaldrich.comprobechem.com ML-18, while also selective for BRS-3, has been reported to have a moderate affinity compared to this compound, with IC₅₀ values in the micromolar range for BRS-3 binding and functional inhibition. researchgate.netresearchgate.netmdpi.comnih.gov For example, one study reported IC₅₀ values for inhibiting proliferation in NCI-H727 cells of 18 µM for this compound and 5.6 µM for ML-18, although another source indicates a much higher affinity for this compound binding (1.3 nM). sigmaaldrich.comresearchgate.net Another study showed an IC₅₀ for this compound of 2.316 nM for inhibiting MK-5046-induced intracellular Ca²⁺ mobilization, while ML-18 had an IC₅₀ of 706.3 nM in the same assay. mdpi.com ML-18 also showed some affinity for GRPR (BB₂) at higher concentrations. researchgate.netmdpi.com

A key difference lies in their chemical nature: this compound is a peptide, which can face challenges in in vivo studies due to factors like a short half-life. mdpi.com ML-18, being a small molecule, may offer different pharmacokinetic properties, although its affinity is generally lower than that of this compound. researchgate.netmdpi.com

| Antagonist | Chemical Nature | BRS-3 Affinity (Representative IC₅₀/Kᵢ) | Selectivity vs. GRPR/NMBR | Effect on Agonist-Induced Activity | Effect on Cell Proliferation |

| This compound | Peptide | High (e.g., 0.72 nM Kᵢ, 2-8 nM IC₅₀) nih.govsigmaaldrich.comprobechem.com | High (>10,000-fold) nih.govprobechem.com | Inhibits oup.commdpi.comresearchgate.net | Inhibits mdpi.comresearchgate.net |

| ML-18 | Small Molecule | Moderate (e.g., 4.8 µM IC₅₀, 706.3 nM IC₅₀) researchgate.netmdpi.comnih.gov | Selective over NMBR/GRPR researchgate.netnih.gov | Inhibits mdpi.comresearchgate.netnih.gov | Inhibits mdpi.comresearchgate.net |

Future Perspectives and Research Avenues for Bantag 1 and Brs 3 Research

Elucidation of Further Physiological Roles of BRS-3 Using Selective Antagonists

The use of selective BRS-3 antagonists, such as Bantag-1, is crucial for dissecting the specific roles of BRS-3 from those mediated by other bombesin (B8815690) receptors, which are often co-expressed in tissues nih.gov. Studies utilizing this compound have already contributed to identifying BRS-3's involvement in key physiological processes. For instance, pharmacological blockade with this compound has been shown to reduce glucose-stimulated insulin (B600854) secretion (GSIS) in rodent insulinoma cells, indicating a role for BRS-3 in islet physiology and glucose homeostasis oup.comoup.com. Furthermore, this compound has demonstrated protective effects against hydrogen peroxide-induced cardiomyocyte injury, suggesting a role for BRS-3 in cellular responses to oxidative stress mdpi.comresearcher.life.

While initial studies using BRS-3 knockout mice revealed roles in energy metabolism, body temperature, blood pressure, and heart rate, selective antagonists like this compound allow for more nuanced investigations into the acute and tissue-specific effects of BRS-3 blockade researchgate.net. The development and application of stable, selective BRS-3 antagonists are anticipated to further facilitate in vivo studies, overcoming limitations associated with the short half-life of peptide antagonists like this compound mdpi.com. This will enable a more comprehensive mapping of BRS-3's influence across different organ systems and its contribution to complex physiological networks.

Investigating Novel Molecular Interaction Sites and Ligand Design Principles

Understanding the molecular basis of this compound's high affinity and selectivity for BRS-3 is fundamental for the rational design of novel BRS-3 ligands. Research employing techniques such as chimeric receptor studies and site-directed mutagenesis has provided insights into the specific amino acid residues within the BRS-3 receptor that are critical for this compound binding researchgate.netnih.gov. For example, studies have identified residues in the first extracellular domain (EC1), particularly His107, and in transmembrane region 3 (TM3), such as R127, as important determinants of this compound's affinity and selectivity nih.gov.

These studies reveal that aromatic interactions involving residues like His107 in EC1 are particularly important for this compound binding nih.gov. The finding that certain non-peptide agonists may function as allosteric ligands, binding to sites distinct from the orthosteric site where peptide ligands like this compound bind, opens new avenues for ligand design researchgate.net. Future research will likely focus on leveraging this structural and interaction data to design both orthosteric and allosteric modulators with improved pharmacological properties, including enhanced selectivity, efficacy, and pharmacokinetic profiles. Investigating the detailed binding poses and interaction networks of this compound and other selective ligands through advanced computational modeling and structural biology techniques will be key in this endeavor.

Expanding Research into Underexplored Disease Contexts (Non-Clinical)

Research into the role of BRS-3 is expanding beyond its initially recognized links to metabolism and obesity, exploring its involvement in various underexplored disease contexts in non-clinical settings. This compound has served as a valuable tool in these investigations. For instance, studies have explored the role of BRS-3 in cancer, particularly in lung cancer, where BRS-3 activation has been implicated in regulating HER2 transactivation and promoting cell proliferation esmed.orgmdpi.comresearchgate.netresearchgate.net. This compound has been shown to inhibit the proliferation of lung cancer cells, highlighting the potential of BRS-3 antagonism in this area mdpi.comresearchgate.netresearchgate.net.

Beyond cancer, the observed protective effects of this compound against oxidative stress-induced injury in cardiomyocytes suggest a potential role for BRS-3 in cardiovascular contexts or other conditions involving oxidative stress mdpi.comresearcher.life. The involvement of BRS-3 in glucose homeostasis, as indicated by this compound studies, continues to be an area of interest for its potential implications in diabetes mellitus guidetopharmacology.orgresearchgate.netoup.comoup.com. Future non-clinical research is expected to further explore the involvement of BRS-3 in these and other conditions, such as inflammatory processes, neurological disorders, and gastrointestinal dysfunctions, utilizing selective antagonists like this compound to delineate BRS-3-mediated effects.

Methodological Advancements in BRS-3 Ligand Research

Methodological advancements have been instrumental in advancing BRS-3 ligand research, and this compound has played a role in some of these developments. The creation of radiolabeled this compound ([125I]this compound) has provided a highly selective tool for directly assessing BRS-3 receptor binding, distribution, and regulation in various tissues and cell lines nih.govguidetopharmacology.org. This circumvents the limitations of using less selective radiolabeled ligands that interact with multiple bombesin receptor subtypes nih.gov.

Furthermore, the availability of selective antagonists like this compound facilitates the use of advanced techniques such as quantitative proteomics to investigate the downstream signaling pathways activated by BRS-3 researchgate.net. By using this compound to block BRS-3 activity, researchers can better understand the specific protein changes and signaling cascades mediated by this receptor researchgate.net. Cell-based assays measuring intracellular calcium mobilization, phosphoinositide turnover, and cell proliferation are routinely used to characterize the activity of BRS-3 ligands, including assessing the antagonist potency of compounds like this compound mdpi.commdpi.comresearchgate.net. Continued development and application of sophisticated biochemical, cellular, and in vivo methodologies, coupled with selective ligands, will be critical for unraveling the complex biology of BRS-3.

Q & A

Q. What molecular mechanisms underlie Bantag-1’s high selectivity for the BB3 receptor over other bombesin receptor subtypes?

this compound’s selectivity arises from interactions with specific residues in the BB3 receptor’s extracellular domain 1 (EC1), particularly histidine at position 107 (H107). Mutagenesis studies reveal that substituting H107 with lysine (as in BB2 receptors) reduces this compound affinity by 35–54-fold, highlighting its critical role. Additionally, differences in EC1 residues (e.g., E111 and G112 in BB3 vs. D105 and R106 in BB2) further refine selectivity. Competitive binding assays using 125I-labeled peptides and dose-inhibition curves (analyzed via the Cheng-Prusoff equation) confirm these findings .

Q. How does this compound’s binding affinity compare to peptide agonists like [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn-(6–14) (peptide #1)?

this compound exhibits nanomolar affinity (Ki: 5–16 nM) for wild-type BB3 receptors, while peptide #1 shows similar affinity (Ki: 5–10 nM). However, mutations in EC1 (e.g., H107K) disproportionately reduce this compound’s affinity (up to 54-fold) but minimally affect peptide #1, suggesting distinct binding mechanisms. This divergence is attributed to this compound’s reliance on aromatic interactions with H107, whereas peptide #1 interacts with broader receptor regions .

Q. What experimental protocols are recommended for assessing this compound’s receptor binding kinetics?

Standard protocols involve incubating CHOP cells expressing BB3 receptors with 50 pM 125I-[D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]Bn-(6–14) for 60 minutes at 21°C. Competitive inhibition curves are generated using varying this compound concentrations, with saturable binding quantified as a percentage of control (no unlabeled peptide). Data from triplicate experiments are analyzed via nonlinear regression (Prism GraphPad) and validated using ANOVA for mutations causing ≥2-fold affinity changes .

Advanced Research Questions

Q. How do combination mutations in EC1 and transmembrane domain 3 (TM3) affect this compound’s pharmacological profile?

Simultaneous mutations in EC1 (e.g., H107K) and TM3 (e.g., V122L, L123I) reduce this compound’s affinity by up to 377-fold (Ki: 1,962 nM vs. 5.2 nM for wild-type). TM3 mutations likely disrupt receptor conformational stability, while EC1 mutations directly impair ligand-receptor interactions. This synergistic effect underscores the importance of both domains in maintaining high-affinity binding .

Q. What methodological considerations are critical when interpreting contradictory data from this compound binding assays?

Contradictions may arise from:

- Receptor expression levels : Ensure mutant and wild-type receptors bind similar ligand quantities (≤15% total radioactivity) to avoid artifacts .

- Global vs. specific effects : Mutations altering peptide #1 affinity (e.g., T106S) suggest global receptor conformational changes, not this compound-specific interactions .

- Statistical rigor : Use ≥3 independent experiments with duplicate measurements and apply ANOVA for mutations with ≥2-fold affinity differences .

Q. How can researchers differentiate allosteric modulation from competitive antagonism in this compound studies?

Co-incubation experiments with agonists (e.g., MK-5046) and this compound reveal non-parallel rightward shifts in dose-response curves, indicative of allosteric effects. For example, 100 nM this compound reduces MK-5046-induced [³H]IP accumulation by 70%, suggesting negative allosteric modulation. In contrast, competitive antagonism would produce parallel shifts without efficacy reduction .

Methodological Recommendations

- Binding Assays : Use 125I-labeled peptides with high specific activity (2,200 Ci/mmol) to enhance sensitivity .

- Mutagenesis : Employ QuikChange kits for site-directed mutations, validated via sequencing .

- Data Analysis : Apply the Cheng-Prusoff equation to convert IC50 to Ki, ensuring ligand concentrations remain below receptor saturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.